![molecular formula C15H12Cl2O4S B018181 乙酰乙酸-[4-(噻吩基酮)-2,3-二氯苯氧基]酯 CAS No. 66883-42-9](/img/structure/B18181.png)

乙酰乙酸-[4-(噻吩基酮)-2,3-二氯苯氧基]酯

描述

Synthesis Analysis

The synthesis of ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate involves complex organic reactions, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. A notable synthesis process involves the transformation of 3,4-dimethoxybenzaldehyde and p-nitrotoluene into ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate through a multi-step reaction sequence, showcasing the intricate steps required to produce such specific compounds (Li Bao-lin, 2007).

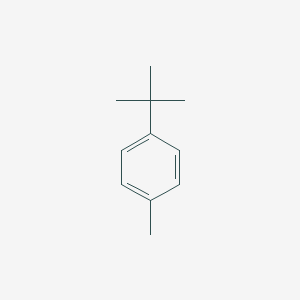

Molecular Structure Analysis

The molecular structure of ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate derivatives has been elucidated through various spectroscopic techniques, including IR and NMR spectroscopy. The crystal structure of related compounds has been solved by single-crystal X-ray structure analysis, revealing nearly coplanar arrangements of carbon and oxygen atoms, except for specific deviations, and highlighting the importance of C-H···π interactions in the molecular assembly (L. Baolin et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate derivatives are characterized by their reactivity towards various functional group transformations. For instance, reactions of ethyl dichloro(ethoxy)acetate with aromatics in the presence of Lewis acid lead to significant yields of aromatic α-keto esters, indicating the compound's reactivity and potential in synthesizing complex organic molecules (O. Itoh et al., 1984).

Physical Properties Analysis

The physical properties of ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate derivatives can be inferred from related compounds. For example, the analysis of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, a structurally related compound, through X-ray diffraction, 1H NMR, FT-IR, and FT-Raman spectroscopy provides insights into the compound's crystal structure, vibrational frequencies, and molecular geometry, which are crucial for understanding its physical characteristics (S. Prasanth et al., 2015).

科学研究应用

乙酸乙酯生产中的工艺强化

乙酸乙酯广泛用作油漆、涂料、树脂、油墨中的溶剂,也是各种消费品香精和香料中的主要成分。一篇关于乙酸乙酯生产的综述强调了反应蒸馏和微波反应蒸馏等工艺强化技术,突出了它们在克服化学平衡限制、节能以及通过减少资本投资确保经济效益方面的优势 (帕蒂尔和格纳纳桑达拉姆,2020)。

化学物质的环境归趋

对对羟基苯甲酸酯的研究(其结构与所讨论的化合物相似)提供了对化学物质在水生环境中的环境归趋和行为的见解。这包括它们的持久性、生物降解性和转化为具有潜在毒性的副产物,从而提供了一个透镜,可以通过它推断乙酰乙酸-[4-(噻吩基酮)-2,3-二氯苯氧基]酯的环境相互作用 (哈曼等人,2015)。

环境修复的高级氧化工艺

使用高级氧化工艺 (AOP) 降解污染物已得到广泛研究,表明这些工艺具有从环境中去除复杂化学物质的潜力。此类研究可能与类似于“乙酰乙酸-[4-(噻吩基酮)-2,3-二氯苯氧基]酯”的化合物及其在水系统中的副产物的降解或修复有关 (库托布等人,2022)。

液态有机氢载体

使用源自生物乙醇的乙酸乙酯的液态有机氢载体 (LOHC) 的概念提出了一种创新的氢气储存和运输方法。虽然这项技术与“乙酰乙酸-[4-(噻吩基酮)-2,3-二氯苯氧基]酯”没有直接关系,但它说明了乙酸乙酯在可再生能源技术中的潜在应用 (圣塔切萨里亚等人,2023)。

属性

IUPAC Name |

ethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O4S/c1-2-20-12(18)8-21-10-6-5-9(13(16)14(10)17)15(19)11-4-3-7-22-11/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEWUYINGXDEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515405 | |

| Record name | Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate | |

CAS RN |

66883-42-9 | |

| Record name | Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate](/img/structure/B18106.png)